
1-Naphthalen-2-YL-piperazin-2-one
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Overview
Description
1-Naphthalen-2-YL-piperazin-2-one is an organic compound with the molecular formula C14H14N2O It features a naphthalene ring attached to a piperazine ring, which is further substituted with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-YL-piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of naphthalene-2-carboxylic acid with piperazine under specific conditions. The reaction typically requires a dehydrating agent, such as thionyl chloride, to facilitate the formation of the piperazinone ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-YL-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides, often under basic conditions.
Major Products Formed:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthalen-2-YL-piperazin-2-one has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-YL-piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain pathways, depending on its structure and the target involved .
Comparison with Similar Compounds
- 1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl-acetic acid
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
Comparison: 1-Naphthalen-2-YL-piperazin-2-one is unique due to its specific structural features, such as the naphthalene ring and the piperazinone moiety. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-naphthalen-2-ylpiperazin-2-one |
InChI |
InChI=1S/C14H14N2O/c17-14-10-15-7-8-16(14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,15H,7-8,10H2 |
InChI Key |
QIMSSLCUJZAPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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